(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine
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Overview
Description
2-CHLOROBENZALDEHYDE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a multifaceted structure It combines various functional groups, including a chlorobenzaldehyde moiety, a furylmethyl group, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLOROBENZALDEHYDE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multiple steps:
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Attachment of the Furylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the furylmethyl group is introduced to the core structure.
Introduction of the Chlorobenzaldehyde Moiety: This step involves the reaction of the intermediate with 2-chlorobenzaldehyde under controlled conditions to ensure selective formation of the desired product.
Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxime group, converting it back to the corresponding amine.
Substitution: The chlorobenzaldehyde moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furylmethyl group.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be investigated, particularly its ability to act as an inhibitor or modulator of specific enzymes or receptors. This could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-CHLOROBENZALDEHYDE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A simpler compound with a similar chlorobenzaldehyde moiety.
Furylmethyl Derivatives: Compounds containing the furylmethyl group, which can exhibit similar reactivity.
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Compounds with the same core structure, which can have similar biological activities.
Uniqueness
The uniqueness of 2-CHLOROBENZALDEHYDE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME lies in its combination of multiple functional groups and its potential for diverse applications in various fields of research and industry. Its complex structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for scientific exploration.
Properties
Molecular Formula |
C32H23ClN6O2 |
---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-[[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]methanimine |
InChI |
InChI=1S/C32H23ClN6O2/c33-26-16-8-7-14-24(26)18-35-41-20-27-36-32-29-28(22-10-3-1-4-11-22)30(23-12-5-2-6-13-23)38(19-25-15-9-17-40-25)31(29)34-21-39(32)37-27/h1-18,21H,19-20H2/b35-18+ |
InChI Key |
MSPHFYNGAODEBO-MWBNBJEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)CO/N=C/C5=CC=CC=C5Cl)CC6=CC=CO6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)CON=CC5=CC=CC=C5Cl)CC6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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